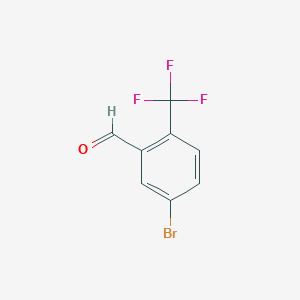
4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a bromothiophene sulfonyl group and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multiple steps, starting with the preparation of the bromothiophene and trifluoromethylphenyl intermediates. The key steps include:
Bromination of Thiophene: Thiophene is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) to yield 5-bromothiophene.
Sulfonylation: The 5-bromothiophene is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the 5-bromothiophen-2-yl sulfonyl chloride.
Formation of the Morpholine Derivative: The sulfonyl chloride is reacted with 2-(4-(trifluoromethyl)phenyl)morpholine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminothiophene derivative, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, while the morpholine ring can improve solubility and target specificity.
Industry
In industry, the compound is explored for its applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). Its ability to participate in various chemical reactions makes it a versatile component in the development of new materials with desirable electronic properties.
Mécanisme D'action
The mechanism of action of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, while the morpholine ring can enhance its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- 4-((5-Methylthiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- 4-((5-Fluorothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
Uniqueness
Compared to similar compounds, 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific substitution and coupling reactions
Propriétés
IUPAC Name |
4-(5-bromothiophen-2-yl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO3S2/c16-13-5-6-14(24-13)25(21,22)20-7-8-23-12(9-20)10-1-3-11(4-2-10)15(17,18)19/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXHZRWYNDNJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2770638.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2770639.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)

![2-Chloro-N-[4-(2,6-difluorophenyl)butan-2-yl]acetamide](/img/structure/B2770646.png)

![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770649.png)
![N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2770654.png)

